molecular formula C6H16O18P4 B15177333 myo-Inositol, tetrakis(dihydrogen phosphate) CAS No. 27121-72-8

myo-Inositol, tetrakis(dihydrogen phosphate)

Cat. No.: B15177333
CAS No.: 27121-72-8
M. Wt: 500.08 g/mol
InChI Key: ZAWIXNGTTZTBKV-BAHMFFLCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of myo-Inositol, tetrakis(dihydrogen phosphate) typically involves the phosphorylation of myo-inositol. One common method is the phosphorylation of myo-inositol using phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods: : Industrial production of myo-Inositol, tetrakis(dihydrogen phosphate) often involves large-scale chemical synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: : myo-Inositol, tetrakis(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves acidic or enzymatic conditions.

    Phosphorylation: Requires phosphoric acid derivatives and catalysts.

    Dephosphorylation: Utilizes specific phosphatase enzymes.

Major Products

Scientific Research Applications

myo-Inositol, tetrakis(dihydrogen phosphate) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of myo-Inositol, tetrakis(dihydrogen phosphate) involves its role as a second messenger in cellular signaling pathways. It regulates intracellular calcium levels by opening calcium channels on the endoplasmic reticulum and plasma membrane, facilitating the release and influx of calcium ions. This regulation is crucial for various cellular processes, including cell division, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    myo-Inositol 1,3,4,6-tetrakisphosphate: Another tetrakisphosphate derivative with phosphate groups at different positions.

    myo-Inositol 1,4,5-trisphosphate: A trisphosphate derivative involved in similar signaling pathways.

    myo-Inositol hexakisphosphate: A hexaphosphate derivative with more extensive phosphorylation.

Uniqueness: : myo-Inositol, tetrakis(dihydrogen phosphate) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. Its ability to regulate intracellular calcium levels through multiple mechanisms sets it apart from other inositol phosphates .

Properties

CAS No.

27121-72-8

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

IUPAC Name

[(1S,3R,4R,6R)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4-,5-,6+/m1/s1

InChI Key

ZAWIXNGTTZTBKV-BAHMFFLCSA-N

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

Origin of Product

United States

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